molecular formula C17H15N5O3 B2616145 N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448124-41-1

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2616145
CAS No.: 1448124-41-1
M. Wt: 337.339
InChI Key: AAOXEUAMACWUHM-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, an indole moiety, and a triazole ring, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Furan-2-carbonyl Intermediate: The synthesis begins with the preparation of the furan-2-carbonyl intermediate through the acylation of furan with an appropriate acyl chloride.

    Indole Derivative Preparation: The indole derivative is synthesized by reacting indole with suitable reagents to introduce the desired substituents at specific positions.

    Triazole Ring Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate, the indole derivative, and the triazole ring under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

  • 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-3-carboxamide
  • 4-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

These compounds share structural similarities but may differ in their specific functional groups and properties, leading to unique applications and effects.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXEUAMACWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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